Dimethyl (2-cyclopropylidenepropyl)propanedioate
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Overview
Description
Dimethyl (2-cyclopropylidenepropyl)propanedioate is an organic compound with a complex structure that includes a cyclopropylidene group and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-cyclopropylidenepropyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (malonic ester) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an appropriate alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale alkylation reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-cyclopropylidenepropyl)propanedioate can undergo various types of chemical reactions, including:
Alkylation: Introduction of alkyl groups at the alpha position of the ester.
Hydrolysis: Conversion of ester groups to carboxylic acids.
Decarboxylation: Loss of carbon dioxide from carboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, followed by reaction with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating with aqueous hydrochloric acid.
Major Products
Alkylation: Substituted malonic esters.
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Dimethyl (2-cyclopropylidenepropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which dimethyl (2-cyclopropylidenepropyl)propanedioate exerts its effects involves the formation of enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity in alkylation and decarboxylation reactions.
Diethyl malonate: Another ester used in similar synthetic applications.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different ester functionalities .
Properties
CAS No. |
136964-26-6 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl 2-(2-cyclopropylidenepropyl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(8-4-5-8)6-9(10(12)14-2)11(13)15-3/h9H,4-6H2,1-3H3 |
InChI Key |
CXGQSHFORJYURX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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